5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
Description
The compound 5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a heterocyclic molecule featuring a fused triazole-thiazine core. Its structure includes a 4-methoxyphenyl group at position 5 and a meta-tolyl (3-methylphenyl) substituent at position 2. The methoxy and methyl substituents influence electronic properties (e.g., electron-donating effects) and lipophilicity, which may enhance bioavailability compared to halogenated analogs .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-(3-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-4-3-5-14(10-12)18-20-19-22(21-18)17(23)11-16(25-19)13-6-8-15(24-2)9-7-13/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOICSYJLKKACON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and antifungal properties, as well as its mechanism of action.
Chemical Structure
The compound features a triazole ring fused with a thiazine structure, which is known to enhance biological activity. The presence of methoxy and methyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antibacterial Activity
Recent studies have indicated that derivatives of the triazole-thiazine scaffold exhibit significant antibacterial properties. For instance, a related compound demonstrated potent inhibition against metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance. The compound's IC50 value was reported at approximately 38.36 μM against VIM-2 MBLs, indicating strong inhibitory activity .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Enzyme | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| 5l | VIM-2 | 38.36 | 86% ± 5% |
| 5a | VIM-2 | 179 | 50% ± 6% |
| 5n | VIM-1 | - | 61% ± 3% |
Antifungal Activity
The antifungal properties of triazole derivatives have also been documented. Compounds with similar structures have shown efficacy against various fungal strains, although specific data on the target compound remains limited. The general trend indicates that modifications in the side chains can significantly influence antifungal potency.
The mechanism by which these compounds exert their biological effects often involves interaction with metal ions in bacterial enzymes. For example, molecular docking studies suggest that the triazole moiety facilitates binding to the active site of MBLs through coordination with zinc ions and hydrophobic interactions with amino acid residues .
Case Studies
Several case studies highlight the effectiveness of this compound class in clinical settings:
- Inhibition of Multidrug-Resistant Bacteria : A study showcased the ability of triazole-thiazine derivatives to inhibit growth in multidrug-resistant strains of Klebsiella pneumoniae, demonstrating their potential as therapeutic agents against resistant infections .
- Synergistic Effects : Research has indicated that combining these compounds with conventional antibiotics can enhance efficacy against resistant bacterial strains, suggesting a promising avenue for future therapeutic strategies .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs of the target compound, focusing on substituent variations and their implications:
Key Observations :
- Electron-Donating vs.
- Lipophilicity : The methyl and methoxy substituents likely increase logP values compared to polar derivatives like S1-TP, favoring membrane permeability .
Electrochemical Behavior
While the target compound lacks direct electrochemical data, triazolopyrimidinone analogs (S1-TP, S2-TP) exhibit oxidation peaks at +1.1 to +1.3 V (vs. Ag/AgCl) due to the triazole moiety’s electron-rich nature . The target compound’s methoxy groups may shift oxidation potentials to lower values, enhancing redox activity in biological systems.
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent systems, catalysts, and temperature. For example:
- Solvent Choice: Use polar aprotic solvents like DMF or acetic acid to enhance reaction efficiency. Refluxing in a DMF-acetic acid mixture (1:2 v/v) for 2 hours improves cyclization .
- Catalysts: Heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 media increase regioselectivity and reduce side reactions .
- Purification: Recrystallization from DMF-ethanol (1:1) removes unreacted intermediates and improves purity to >95% .
Basic: What spectroscopic techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
A combination of techniques is required:
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N stretch at ~1250 cm⁻¹) .
- NMR (¹H and ¹³C): Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ at m/z 423.12) and fragmentation patterns .
Basic: How should solubility and stability be evaluated for drug formulation studies?
Methodological Answer:
- Solubility Testing: Use the shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) and solvents (e.g., DMSO, ethanol) .
- Stability Profiling: Conduct accelerated degradation studies under stress conditions (40°C/75% RH, UV light) with LC-MS monitoring to identify degradation products .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., MCF-7 for anticancer, S. aureus for antimicrobial) and protocols (e.g., MIC vs. IC₅₀) to minimize variability .
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. chloro groups) using analogs from and .
Advanced: What computational methods predict binding affinity with target enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Validate with experimental IC₅₀ values .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .
Basic: What synthetic routes are viable for scaling up production in academic labs?
Methodological Answer:
- One-Pot Synthesis: Combine thiosemicarbazide derivatives with chloroacetic acid and sodium acetate under reflux .
- Stepwise Cyclization: Isolate intermediates (e.g., hydrazones) before thiazole-triazole fusion to reduce side products .
Advanced: How can QSAR models guide the design of derivatives with enhanced activity?
Methodological Answer:
- Descriptor Selection: Use electronic (HOMO/LUMO) and steric (molar refractivity) parameters from DFT calculations .
- Model Validation: Apply leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.8) .
Basic: What are the critical steps in characterizing crystallinity and polymorphism?
Methodological Answer:
- PXRD: Compare experimental patterns with simulated data (Mercury 4.3) to confirm phase purity .
- DSC/TGA: Identify melting points (e.g., 220–230°C) and thermal degradation profiles (weight loss <5% below 150°C) .
Advanced: How to investigate the mechanism of action in cellular systems?
Methodological Answer:
- Flow Cytometry: Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cancer cells .
- Western Blotting: Quantify protein expression (e.g., Bax/Bcl-2 ratio) to confirm pro-apoptotic pathways .
Advanced: How can researchers address low bioavailability in preclinical studies?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) at the methoxy position to enhance solubility .
- Nanocarrier Formulation: Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
